molecular formula C18H14ClNO B13822598 N-((2-Chloro-1-naphthalenyl)methylene)-2-methoxybenzenamine CAS No. 40226-25-3

N-((2-Chloro-1-naphthalenyl)methylene)-2-methoxybenzenamine

Cat. No.: B13822598
CAS No.: 40226-25-3
M. Wt: 295.8 g/mol
InChI Key: STZTWWYDSITCOB-UHFFFAOYSA-N
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Description

N-((2-Chloro-1-naphthalenyl)methylene)-2-methoxybenzenamine is an organic compound with the molecular formula C18H12ClNO It is known for its unique structural properties, which include a naphthalene ring substituted with a chlorine atom and a methoxy group attached to a benzenamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Chloro-1-naphthalenyl)methylene)-2-methoxybenzenamine typically involves the condensation reaction between 2-chloro-1-naphthaldehyde and 2-methoxyaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((2-Chloro-1-naphthalenyl)methylene)-2-methoxybenzenamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((2-Chloro-1-naphthalenyl)methylene)-2-methoxybenzenamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-((2-Chloro-1-naphthalenyl)methylene)-2-methoxybenzenamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-((2-Chloro-1-naphthalenyl)methylene)-2-hydroxybenzenamine
  • N-((2-Chloro-1-naphthalenyl)methylene)-2-aminobenzenamine

Uniqueness

N-((2-Chloro-1-naphthalenyl)methylene)-2-methoxybenzenamine is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to its analogs, the methoxy group may enhance its solubility and ability to interact with specific molecular targets .

Properties

CAS No.

40226-25-3

Molecular Formula

C18H14ClNO

Molecular Weight

295.8 g/mol

IUPAC Name

1-(2-chloronaphthalen-1-yl)-N-(2-methoxyphenyl)methanimine

InChI

InChI=1S/C18H14ClNO/c1-21-18-9-5-4-8-17(18)20-12-15-14-7-3-2-6-13(14)10-11-16(15)19/h2-12H,1H3

InChI Key

STZTWWYDSITCOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=CC2=C(C=CC3=CC=CC=C32)Cl

Origin of Product

United States

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